![molecular formula C16H13ClN2O3S2 B2946860 N-(4-chlorobenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide CAS No. 886936-29-4](/img/structure/B2946860.png)
N-(4-chlorobenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chlorobenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide, also known as CBT-1, is a chemical compound that has been studied for its potential therapeutic properties. This compound belongs to the class of benzamide derivatives and has been found to have various biochemical and physiological effects.
作用机制
The exact mechanism of action of N-(4-chlorobenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide is not fully understood. However, it has been found to act as a positive allosteric modulator of the cannabinoid receptor type 1 (CB1). This receptor is involved in the regulation of various physiological processes such as appetite, pain sensation, and mood. This compound has been found to enhance the activity of CB1 receptor and thereby modulate its physiological functions.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been found to reduce anxiety and depression-like behaviors in animal models. This compound has also been found to reduce inflammation and pain sensation in animal models of inflammatory diseases. Additionally, this compound has been found to have antitumor properties and has been shown to inhibit the growth of cancer cells.
实验室实验的优点和局限性
One of the advantages of using N-(4-chlorobenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide in lab experiments is its specificity for the CB1 receptor. This allows researchers to study the physiological functions of this receptor in a more precise manner. However, one of the limitations of using this compound is its potential toxicity at higher doses. Therefore, careful dose-response studies need to be carried out to determine the optimal dose for the desired effect.
未来方向
The research on N-(4-chlorobenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide is still in its early stages, and there are many future directions that can be explored. One potential direction is to study the potential use of this compound in the treatment of anxiety and depression in humans. Another potential direction is to study the potential use of this compound in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, the antitumor properties of this compound need to be further explored to determine its potential use in cancer therapy.
Conclusion:
In conclusion, this compound is a chemical compound that has been studied for its potential therapeutic properties. It has been found to have anxiolytic, antidepressant, anti-inflammatory, and antitumor properties. This compound acts as a positive allosteric modulator of the CB1 receptor and thereby modulates its physiological functions. While the research on this compound is still in its early stages, there are many future directions that can be explored to determine its potential use in various therapeutic applications.
合成方法
The synthesis of N-(4-chlorobenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide involves the reaction of 4-chlorobenzo[d]thiazol-2-amine with 4-(ethylsulfonyl)benzoyl chloride in the presence of a base. The reaction takes place in a solvent such as dichloromethane or chloroform and is carried out under reflux conditions. The resulting product is purified by column chromatography to obtain pure this compound.
科学研究应用
N-(4-chlorobenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide has been studied extensively for its potential therapeutic properties. It has been found to have anxiolytic and antidepressant effects in animal models. This compound has also been found to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, this compound has been found to have antitumor properties and has been studied for its potential use in cancer therapy.
属性
IUPAC Name |
N-(4-chloro-1,3-benzothiazol-2-yl)-4-ethylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O3S2/c1-2-24(21,22)11-8-6-10(7-9-11)15(20)19-16-18-14-12(17)4-3-5-13(14)23-16/h3-9H,2H2,1H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTKNIHIGAWUINZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-hydroxy-N-(2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl)pyrimidine-4-carboxamide](/img/structure/B2946777.png)
![3-(2H-1,3-benzodioxol-5-ylmethylidene)-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B2946779.png)
![N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-4-methoxybenzamide](/img/structure/B2946780.png)
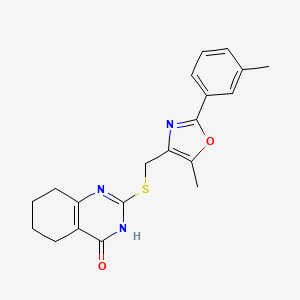

![2-(4-fluorophenyl)-5-(3-(trifluoromethyl)benzyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2946788.png)
![2-[(4-oxo-3-phenyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide](/img/structure/B2946789.png)
![3-ethyl-6-(2-(indolin-1-yl)-2-oxoethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2946791.png)
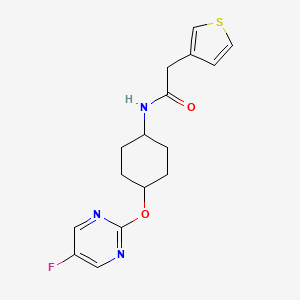
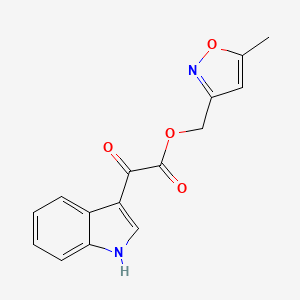

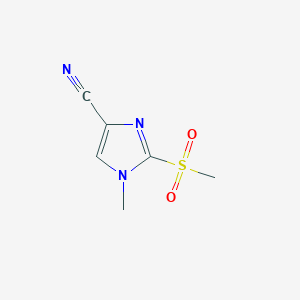
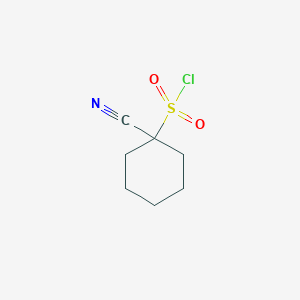
![2-((6,8-dimethyl-5,7-dioxo-2-(m-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2946799.png)